molecular formula C6H4ClF3N2O B142265 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 128455-62-9

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B142265
CAS No.: 128455-62-9
M. Wt: 212.56 g/mol
InChI Key: PZOZNOVIRZSNHJ-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the desired position.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products Formed

    Oxidation: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the molecules, making them promising candidates for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties allow for the creation of products with specific desired characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-nitrile

Uniqueness

Compared to its analogs, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical transformations. This versatility makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZNOVIRZSNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363145
Record name 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128455-62-9
Record name 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

21.35 g of phosphorus oxychloride was dropwise added to 4.72 g of DMF at 10° C. or lower. After the temperature of the reaction solutio was returned to room temperature, the reaction mixture was stirred for 1 hour, and 10.71 g of 1-methyl-3-trifluoromethyl-5-pyrazolone was added thereto. The resulting mixture was heated up to 110° C., and stirred for 7 hours. After having been left to be at 70° C. the reaction mixture was poured into ice water. After pH of the mixture was made to be about 4 with an aqueous solution of sodium hydroxide added thereto, and precipitated crystals were taken out through filtration and dried to obtain 10.55 g of 1-methyl-3-trifluoromethyl-5-chloropyrazole-4-carbaldehyde.
Quantity
21.35 g
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reactant
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4.72 g
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10.71 g
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ice water
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Synthesis routes and methods II

Procedure details

DMF (106 mL) was stirred under N2 while cooling in an ice/salt bath to 0° C. POCl3 (364 mL) was added dropwise at a rate such that the temperature did not rise above 10° C. The mixture was then stirred at 0° C. briefly and 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (106 g) was added with constant stirring. The mixture was stirred while slowly heating to 90° C. As the temperature approached 90° C. the reaction became exothermic and HCl gas evolved. The temperature rose to reflux. After the exotherm subsided the mixture was heated at gentle reflux for 16 h. The dark amber solution was cooled to RT and then poured onto 3 kg ice with stirring. The mixture was mixed thoroughly with the ice and more ice added to maintain the temperature below 5° C. The resulting slurry was stirred continuously for 4 h with occasional addition of ice to maintain low temperature. The solid was separated from the liquid phase by drawing the aqueous phase through a sintered glass filter tube. The solid was reslurried with water (4×1 L) and then collected by filtration and air dried. The product was recrystallized from hexane which gave the desired compound as white needles (137 g). m.p. 39-41° C. An additional 30 g product was obtained by concentration of the mother liquor.
Name
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
106 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
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ice
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3 kg
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ice
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0 (± 1) mol
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106 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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